1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one
描述
属性
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-3-2-4-17(11-15)12-20(24)23-9-6-16(7-10-23)14-25-19-5-8-22-13-18(19)21/h2-5,8,11,13,16H,6-7,9-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFJRYRAHZZJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Substituent Effects
Piperidine-Based Compounds with (3-Chloropyridin-4-yl)oxy Groups
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-70-2) Structure: Replaces the 3-methylphenyl group with a pyrrole ring. Molecular weight: 319.78 . Applications: Likely explored for CNS activity due to pyrrole’s prevalence in neuromodulators.
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS 2034274-56-9) Structure: Features an acetate ester instead of the 3-methylphenyl-ethanone. Molecular weight: 340.80 .
Piperidine Derivatives with Aromatic/Aryl Substituents
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS 1030856-24-6) Structure: Contains a nitro group on the phenyl ring and a pyrazole-linked 4-chlorophenyl group. Impact: The nitro group enhances electrophilicity, possibly increasing reactivity in redox environments. Molecular weight: 424.88 .
2-(4-Chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one (CAS 1421523-68-3)
- Structure : Incorporates a thiazepane ring with a piperidinylmethyl substituent.
- Impact : Sulfur in thiazepane may enhance metabolic stability or modulate lipophilicity. Molecular weight: 366.9 .
Pyridinone and Piperazine Hybrids
3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS 897735-11-4) Structure: Combines pyridinone, piperazine, and fluorophenyl groups. Impact: Fluorine’s electronegativity enhances binding affinity, while piperazine improves solubility. Molecular weight: 486.0 . Applications: Likely targets serotonin or dopamine receptors due to piperazine’s prevalence in psychotherapeutics.
Physical and Chemical Properties
准备方法
Synthesis of 4-(Hydroxymethyl)piperidine
The foundational intermediate, 4-(hydroxymethyl)piperidine, is typically synthesized via reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. This method achieves yields of 78–85% with minimal side-product formation.
Reaction Conditions:
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Ethyl isonipecotate (1 equiv)
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LiAlH₄ (2.5 equiv)
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THF, 0°C → room temperature, 12 h
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Quench with Na₂SO₄·10H₂O
Etherification with 3-Chloro-4-hydroxypyridine
The hydroxymethyl group at position 4 of the piperidine ring undergoes etherification with 3-chloro-4-hydroxypyridine. Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], dry THF) are preferred for this step, yielding 4-((3-chloropyridin-4-yl)oxy)methylpiperidine in 65–72% yield.
Optimized Parameters:
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4-(Hydroxymethyl)piperidine (1 equiv)
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3-Chloro-4-hydroxypyridine (1.2 equiv)
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DIAD (1.5 equiv), PPh₃ (1.5 equiv)
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THF, 0°C → reflux, 24 h
Alternative Pathway: Suzuki-Miyaura Cross-Coupling
Synthesis of Boronic Ester Intermediates
Aryl boronic esters serve as critical intermediates. For example, 5-acetyl-2-bromopyridine reacts with 3-methylphenylboronic acid under Pd(PPh₃)₂Cl₂ catalysis to form 1-(6-(3-methylphenyl)pyridin-3-yl)ethan-1-one (92% yield).
Reaction Table:
| Component | Quantity | Role |
|---|---|---|
| 5-Acetyl-2-bromopyridine | 1.97 mmol | Electrophile |
| 3-Methylphenylboronic acid | 3.94 mmol | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 3 mol% | Catalyst |
| Na₂CO₃ | 1.38 mmol | Base |
| MeCN/H₂O (1:1) | 15.6 mL | Solvent |
Piperidine Coupling
The pyridine intermediate is coupled with 4-(chloromethyl)piperidine via nucleophilic aromatic substitution (110°C, DMF, 24 h), though this route suffers from lower yields (42–48%) due to steric hindrance.
Comparative Analysis of Methods
Yield and Scalability
常见问题
Q. Optimization Parameters :
- Temperature : 60–80°C for coupling steps to balance reaction rate and side-product formation .
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with yields improved by ligand screening .
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ 8.4 ppm for pyridine protons, δ 2.3 ppm for methylphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₂₂ClN₂O₂) with <2 ppm mass accuracy .
- X-ray Crystallography : Resolve 3D conformation, particularly piperidine ring puckering and chloropyridine orientation .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
Dose-response profiling : Use IC₅₀/EC₅₀ curves to validate potency across multiple concentrations .
Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., KD values) .
Selectivity screening : Test against related enzymes/receptors (e.g., kinase panels) to rule out cross-reactivity .
Advanced Question: What methodologies assess the compound’s stability under varying pH, temperature, and light conditions?
Methodological Answer:
- Forced Degradation Studies :
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC for degradation products .
- Thermal stability : Heat at 40–60°C for 1 week; track ketone oxidation or piperidine ring decomposition .
- Photostability : Expose to UV light (320–400 nm) and quantify changes using UV-Vis spectroscopy .
Advanced Question: How do structural modifications (e.g., halogen substitution, ring expansion) influence its biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace 3-chloropyridine with 3-fluoropyridine: Test impact on target binding via molecular docking (e.g., ΔG calculations) .
- Modify piperidine to azepane: Evaluate pharmacokinetic changes (e.g., logP, metabolic stability) using in vitro microsomal assays .
- Comparative Analysis : Benchmark against analogs (e.g., Compound B in ) to identify critical pharmacophores.
Basic Question: What are the recommended handling and storage protocols to ensure compound integrity?
Methodological Answer:
- Storage : -20°C under inert gas (argon/nitrogen) to prevent oxidation; desiccants (silica gel) to avoid hydrolysis .
- Handling : Use gloveboxes for air-sensitive steps (e.g., catalytic reactions); PPE (gloves, goggles) for toxicity mitigation .
Advanced Question: How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase ATP-binding sites) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for halogen-substituted analogs .
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